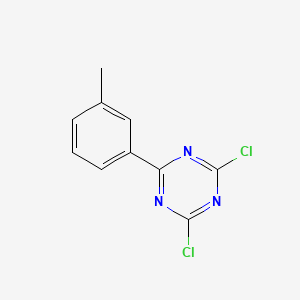
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two chlorine atoms and a 3-methylphenyl group attached to the triazine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by the amine group of 3-methylphenylamine, resulting in the formation of the desired triazine compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, aniline, and thiourea are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-dimethoxy-6-(3-methylphenyl)-1,3,5-triazine or 2,4-diamino-6-(3-methylphenyl)-1,3,5-triazine can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
科学的研究の応用
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine depends on its application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the triazine ring allows it to form strong interactions with nucleophilic sites in proteins and DNA, which can result in antimicrobial or anticancer effects.
類似化合物との比較
2,4-Dichloro-6-phenyl-1,3,5-triazine: Lacks the methyl group, which may affect its reactivity and biological activity.
2,4-Dichloro-6-(4-methylphenyl)-1,3,5-triazine: The position of the methyl group can influence the compound’s properties.
2,4,6-Trichloro-1,3,5-triazine:
Uniqueness: 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2,4-dichloro-6-(3-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVZISQEKKDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
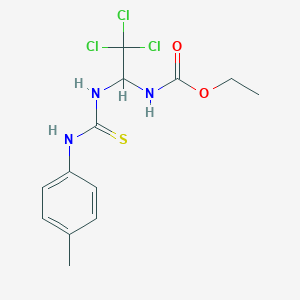
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
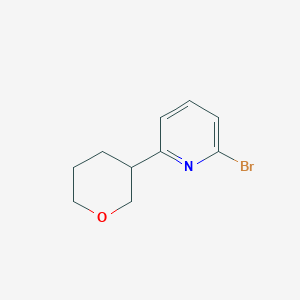
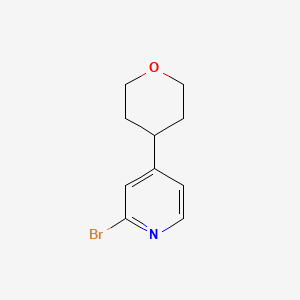
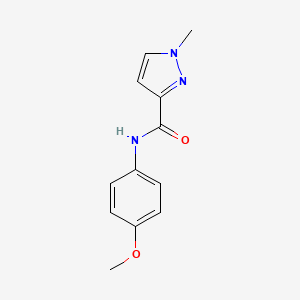
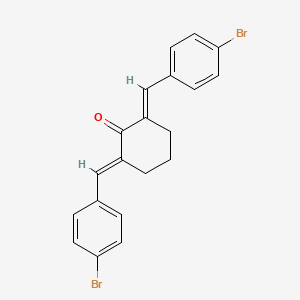
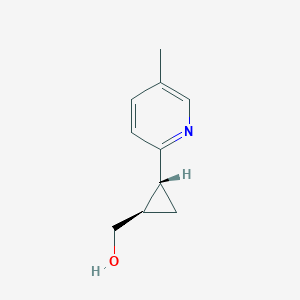
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11712935.png)
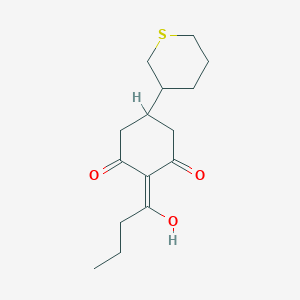
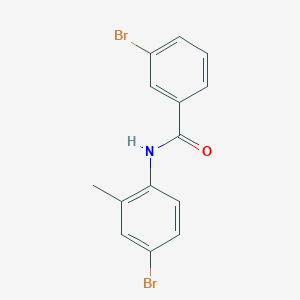
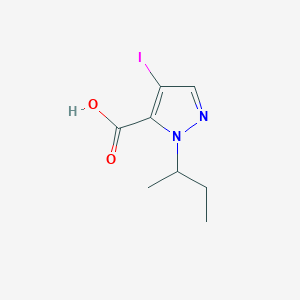
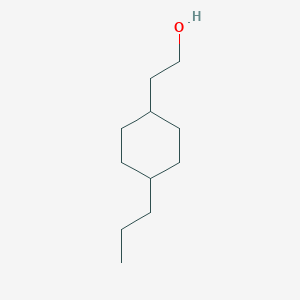
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
